molecular formula C8H11NO2 B15368771 6-Amino-3-methoxy-2-methylphenol

6-Amino-3-methoxy-2-methylphenol

Cat. No.: B15368771
M. Wt: 153.18 g/mol
InChI Key: XYCJDAZGQRBPOG-UHFFFAOYSA-N
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Description

6-Amino-3-methoxy-2-methylphenol (CAS 776239-08-8) is a substituted aromatic compound with a hydroxyl group, amino group, methoxy group, and methyl group positioned at distinct sites on the benzene ring. Its molecular formula is C₈H₁₁NO₂, and it is structurally characterized by:

  • Amino group (-NH₂) at position 6,
  • Methoxy group (-OCH₃) at position 3,
  • Methyl group (-CH₃) at position 2.

Properties

IUPAC Name

6-amino-3-methoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJDAZGQRBPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Methoxy vs.
  • Chlorine Substitution: 3-Amino-6-chloro-2-methylphenol (CAS 682352-59-6) exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive in substitution reactions .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 6-Amino-3-ethylphenol improves water solubility compared to the free base form, critical for industrial processing .
  • Thermal Stability: Methoxy-substituted derivatives (e.g., this compound) generally exhibit higher melting points than alkyl-substituted analogs due to hydrogen bonding with the hydroxyl group .

Research Findings and Gaps

  • Toxicological Data: Safety assessments for 6-Amino-m-Cresol are well-documented , but analogous studies are lacking for this compound, highlighting a critical research gap.

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